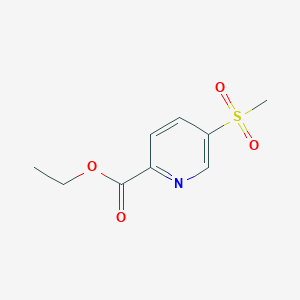![molecular formula C6H5ClN2O2 B1487646 3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine CAS No. 943026-40-2](/img/structure/B1487646.png)
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
Vue d'ensemble
Description
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine is a heterocyclic compound that belongs to the family of dioxinopyridazines. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of several heterocyclic compounds, such as quinolines, phenazines, and pyridazines. 3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine is a colorless, crystalline solid with a melting point of 135-137°C and a boiling point of 199°C.
Applications De Recherche Scientifique
- Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
- Pyridazine based systems have been shown to have numerous practical applications .
- Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
- The present invention discloses 6,7-dihydro-5H-pyrido [2,3- c]pyridazine, 1,2,3,4-tetrahydroquinoline, 1H-indole, 3,4- dihydro-2H-1,4-benzoxazine, 1H-pyrrolo [2,3-b]pyridin-1-yl, 7H- pyrrolo [2,3-c]pyridazine, 5H,6H,7H,8H,9H-pyridazino [3,4-b]azepine derivatives and related compounds of formula (I) as Bcl-xL protein inhibitors for use as pro-apoptotic agents for treating cancer, autoimmune diseases or immune system diseases .
Pharmaceutical Research
Cancer Research
Chemical Synthesis
- A series of different 4 and 5 substituted 6-aryl-3-benzyl-piperdinyl ethylaminopyridazines were tested for acetyl cholinesterase inhibitor activity .
- Among all these compounds, 3-[2-(l-benzylpiperidine-4-yl)ethylamino]-5-methyl-6-phenyl pyridazine (I) showed 100 times more selectivity for inhibition towards human acetyl cholinesterase than the reference drug Tacrine .
- Various pyridazinone derivatives are well known as agrochemicals .
- Examples include anti-platelet agent Zardaverine, anti-inflammatory agent Emorfazone, and herbicide agents Pyridaben and Norflurazon .
Anticholinestrase Inhibitors
Agrochemicals
Physicochemical Properties Improvement
- The compound can be used in the synthesis of electron-poor 6, 7-dihydro-1, 4-dioxino- [2, 3-f] [2,1,3]-benzothiadiazole .
- This new deficient acceptor has good solubility in organic solvents, which allows for an appropriate coating process .
- The compound is typically stored in a refrigerator to maintain its purity .
- It has a molecular weight of 172.57 and its InChI key is PVPVPUGHBYWWMK-UHFFFAOYSA-N .
Material Science
Chemical Storage
Chemical Synthesis
Propriétés
IUPAC Name |
3-chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-3-4-6(9-8-5)11-2-1-10-4/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPVPUGHBYWWMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NN=C(C=C2O1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717194 | |
| Record name | 3-Chloro-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine | |
CAS RN |
943026-40-2 | |
| Record name | 3-Chloro-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

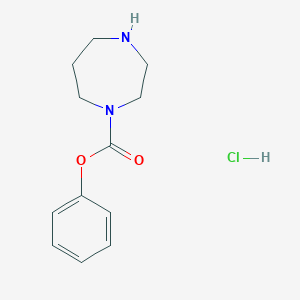

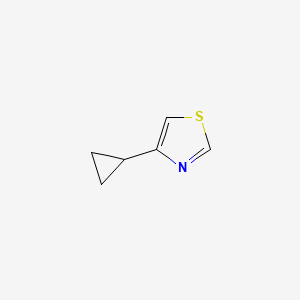
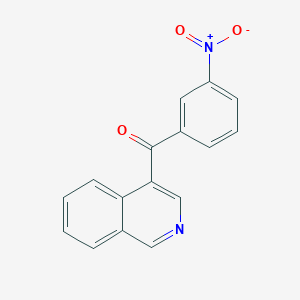
![8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B1487572.png)
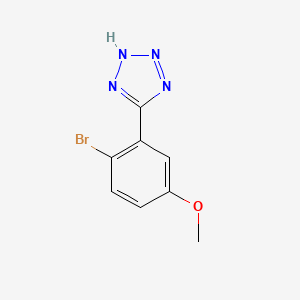
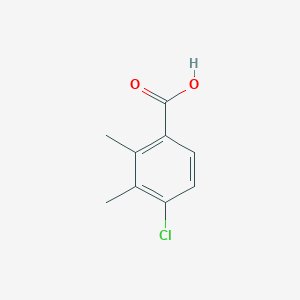
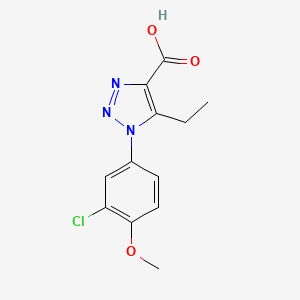

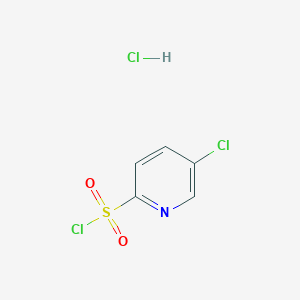
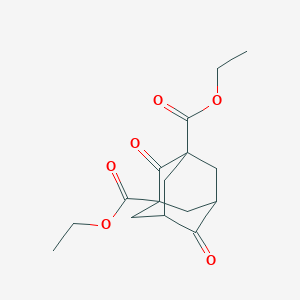
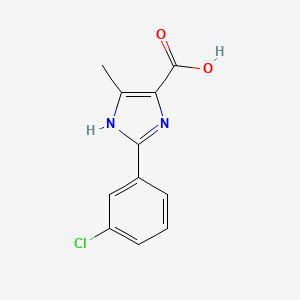
![[(5-Chloro-2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1487584.png)
